1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea

Description

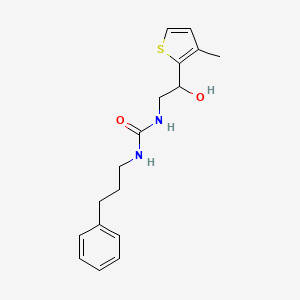

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea is a urea derivative featuring a hydroxyethyl-thiophene moiety and a 3-phenylpropyl substituent. The compound’s structure comprises a urea core (NH-C(O)-NH) with two distinct substituents:

- Substituent 1: A 2-hydroxyethyl group attached to a 3-methylthiophen-2-yl ring. This introduces a heterocyclic sulfur atom and a methyl group at the thiophene’s 3-position, which may influence electronic properties and steric interactions.

- Substituent 2: A 3-phenylpropyl chain, contributing aromaticity and lipophilicity.

Hypothetical Molecular Formula: C₁₇H₂₂N₂O₂S (derived from structural analysis). Molecular Weight: ~318.43 g/mol. Key Functional Groups: Urea, hydroxyl, thiophene, and phenyl.

Properties

IUPAC Name |

1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-13-9-11-22-16(13)15(20)12-19-17(21)18-10-5-8-14-6-3-2-4-7-14/h2-4,6-7,9,11,15,20H,5,8,10,12H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNWRQLIKDNXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)NCCCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multiple steps, starting with the preparation of the thiophene core. The process may include:

Formation of 3-methylthiophene: This can be achieved through the reaction of appropriate precursors such as 3-methyl-2-thiophenecarboxaldehyde with suitable reagents.

Introduction of the hydroxyethyl group: The hydroxyethyl group can be introduced through a substitution reaction involving the thiophene derivative and an appropriate hydroxyethylating agent.

Coupling with phenylpropylamine: The final step involves the reaction of the hydroxyethylated thiophene with phenylpropylamine under specific conditions to form the urea derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to convert the thiophene derivatives to their corresponding saturated analogs.

Substitution: Substitution reactions are common, where various functional groups can be introduced at different positions on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from the oxidation of thiophene derivatives.

Saturated Thiophenes: Resulting from the reduction of thiophene derivatives.

Substituted Thiophenes: Resulting from substitution reactions.

Scientific Research Applications

Medicinal Chemistry: Thiophene derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound may be explored for its potential therapeutic applications.

Material Science: Thiophene derivatives are used in the development of organic semiconductors and other advanced materials.

Industrial Applications: The compound may find use in the synthesis of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Target vs. 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Key Differences : The target lacks the pyrazole and trifluoromethyl groups present in , instead incorporating a methyl-thiophene and phenylpropyl chain.

- Implications : The trifluoromethyl group in increases metabolic stability and lipophilicity, while the pyrazole introduces nitrogen-based hydrogen bonding. The target’s phenylpropyl group may enhance membrane permeability but reduce resistance to oxidative metabolism compared to .

Target vs. 1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

- Key Differences : The target features a single methyl-thiophene substituent, whereas contains three thiophene rings.

- Implications : Multiple thiophenes in could enhance π-π interactions and electron delocalization but may also increase molecular rigidity. The target’s methyl-thiophene and phenylpropyl groups balance hydrophobicity and conformational flexibility.

Hypothetical Physicochemical Properties

- Solubility : The hydroxyl group in the target and may improve aqueous solubility compared to and , which rely on lipophilic substituents (e.g., trifluoromethyl).

- Lipophilicity : The phenylpropyl chain in the target likely increases logP compared to but reduces it relative to (due to the trifluoromethyl group).

- Metabolic Stability : The absence of electron-withdrawing groups (e.g., trifluoromethyl in ) may render the target more susceptible to metabolic oxidation than , but its thiophene moiety could slow degradation compared to .

Research Implications

- SAR Studies : Comparative studies with – could elucidate the roles of thiophene substitution, fluorinated groups, and chain length in urea-based bioactive molecules.

Biological Activity

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea, identified by its CAS number 1351591-02-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 318.4 g/mol. The structure features a hydroxyethyl group, a thiophene ring, and a urea moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₂S |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 1351591-02-0 |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Properties

Studies have shown that the compound demonstrates significant antimicrobial activity against several bacterial strains. Its unique structure allows it to disrupt bacterial cell membranes, leading to cell lysis.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest it inhibits pro-inflammatory cytokines and mediators, potentially making it useful in treating inflammatory diseases.

3. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which may help in mitigating oxidative stress in cells.

The mechanism of action is thought to involve the interaction of the hydroxyethyl and urea groups with specific enzymes and proteins involved in inflammatory pathways. The thiophene ring may enhance binding affinity to target sites due to its electron-rich nature.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study

A study conducted on various bacterial strains demonstrated that the compound had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating strong antimicrobial potential against Gram-positive bacteria. -

Inflammation Model

In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory action. -

Oxidative Stress Assessment

In vitro assays using human cell lines showed that treatment with the compound reduced reactive oxygen species (ROS) levels by approximately 30%, indicating its potential as an antioxidant agent.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 1-(2-Hydroxyethyl)-3-(o-tolyl)urea | Moderate | Low | Low |

| 1-(2-Hydroxy-2-phenyletthyl)-3-(o-tolyl)urea | Low | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.